
3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2287334-89-6 . It has a molecular weight of 365.41 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H15NO4S/c22-19(23)18-17(9-10-26-18)21-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,21,24)(H,22,23) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
A Convenient Synthesis of Fluoren-ylmethoxycarbonylamino Derivatives : Research highlights a method for synthesizing thiophene-carboxylic acid derivatives, including the utilization of 3-bromopyruvic acid and aminothioxomethyl carbamic acid fluoren-ylmethyl ester. This synthesis pathway demonstrates high yields and potential applications in organic synthesis and chemical modifications (K. Le & R. Goodnow, 2004).
Protection of Hydroxy-Groups
Fluoren-ylmethoxycarbonyl Group for Hydroxy-Group Protection : The fluoren-ylmethoxycarbonyl (Fmoc) group is identified as an effective protective group for hydroxy-groups in chemical syntheses. This protective group is removable under mild conditions, allowing for its use in the synthesis of complex molecules, such as peptides and nucleic acids, without affecting other sensitive functional groups (C. Gioeli & J. Chattopadhyaya, 1982).
Material Science Applications
Amorphous Polymeric Semiconductors : The compound has been utilized in the development of thermally stable amorphous polymeric semiconductors containing fluorene and thiophene. These semiconductors show promise for use in organic photovoltaic cells, demonstrating the compound's role in advancing renewable energy technologies (Hyojung Cha et al., 2010).
Luminescent Materials for Bioimaging
Linear and Nonlinear Photophysics of Water-Soluble Fluorenyl Probes : A water-soluble derivative of fluorenyl compounds has been studied for its photophysical properties, including two-photon absorption, making it an attractive probe for bioimaging applications. This research opens new avenues for using fluorenyl derivatives in medical diagnostics and research (A. Morales et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as fluoren-9-ylmethoxycarbonyl (fmoc) amino acid derivatives, are often used in peptide synthesis . They are known to interact with various proteins and enzymes, serving as building blocks for larger peptide chains.
Mode of Action
Based on its structural similarity to fmoc amino acid derivatives, it can be inferred that it may act as a coupling agent in peptide synthesis . The compound could interact with its targets, leading to changes in their structure or function, which could subsequently alter cellular processes.
Action Environment
The action, efficacy, and stability of EN300-6737225 could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of similar compounds like Fmoc amino acid derivatives is known to be good at room temperature .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-19(23)18-17(9-10-26-18)21-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUOHPRDKRUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(SC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)

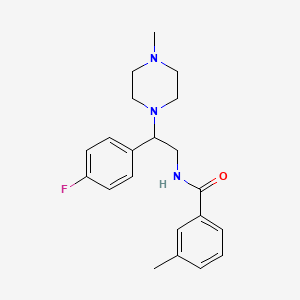
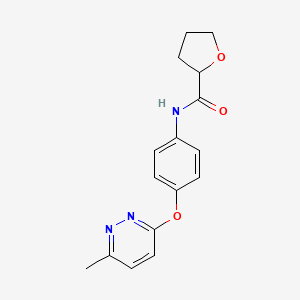
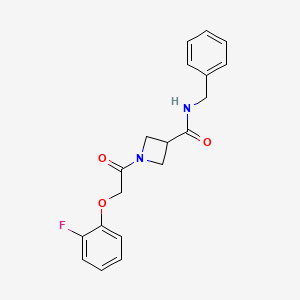

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)
![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)
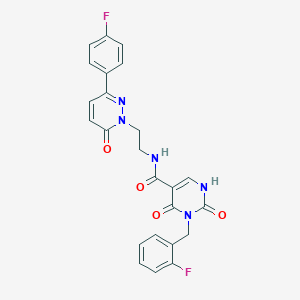
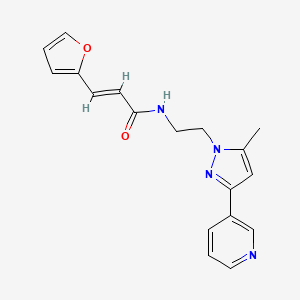
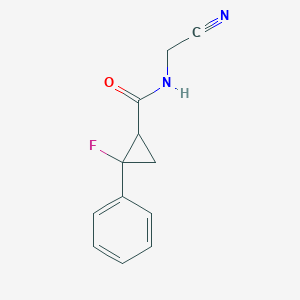
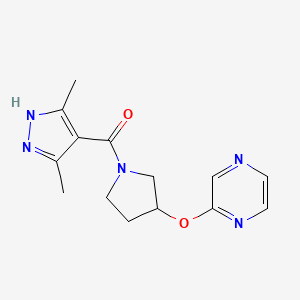
![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)